Chlorocitalopram, Hydrobromide

SERT Binding Affinity 5-HT Uptake Inhibition SSRI Pharmacology

Chlorocitalopram Hydrobromide is the definitive analytical reference standard for selectively quantifying (R)-citalopram in pharmaceutical quality control and pharmacokinetic studies. Unlike generic citalopram, this chlorinated internal standard enables unambiguous chiral separation and detection of the R-enantiomer impurity in escitalopram API via HPLC/LC-MS/MS. Its unique role as an allosteric modulator probe at SERT makes it indispensable for SSRI research. Procure with confidence for validated method development; high purity (≥95%) ensures reliable, reproducible results. Inquire for bulk pricing.

Molecular Formula C20H22BrClN2O
Molecular Weight 421.8 g/mol
CAS No. 64169-58-0
Cat. No. B016792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocitalopram, Hydrobromide
CAS64169-58-0
Synonyms1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl)-1,3-dihydro-5-isobenzofuran-5-carbonitrile, Hydrobromide; 
Molecular FormulaC20H22BrClN2O
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br
InChIInChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
InChIKeyUPXZASLAWCVOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocitalopram Hydrobromide (CAS 64169-58-0): Core Chemical Identity and Baseline Characterization for Pharmaceutical Procurement


Chlorocitalopram, Hydrobromide (CAS 64169-58-0), with a molecular formula of C20H22BrClN2O and a molecular weight of 421.76 g/mol, is the hydrobromide salt of chlorocitalopram . It is a chlorinated derivative and a structural internal standard of citalopram, a selective serotonin reuptake inhibitor (SSRI) . The compound appears as an off-white to pale orange solid and is typically stored under inert atmosphere at -20°C due to its hygroscopic nature . Its primary utility lies in analytical chemistry as a reference standard, rather than as a primary therapeutic agent.

Why Chlorocitalopram Hydrobromide (CAS 64169-58-0) Cannot Be Substituted with Generic Citalopram or Escitalopram in Analytical and Pharmacological Studies


Substitution of Chlorocitalopram Hydrobromide with generic citalopram or escitalopram is scientifically unsound for analytical and pharmacological research. While structurally related, these compounds exhibit profound differences in their biological activity and utility. Chlorocitalopram serves as a specific analytical reference standard , whereas citalopram is a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram [1]. Critically, the two enantiomers possess distinct pharmacological properties: (S)-citalopram is the potent SSRI, while (R)-citalopram has weak reuptake inhibitory activity but can allosterically antagonize the effect of (S)-citalopram [2]. Therefore, using a racemic mixture or the pure S-enantiomer would yield completely different and potentially misleading results in studies designed to isolate the activity or quantify the presence of the R-enantiomer.

Quantitative Differentiation Guide for Chlorocitalopram Hydrobromide (CAS 64169-58-0): A Comparator-Based Analysis of Pharmacological Activity


Comparison of Human Serotonin Transporter (hSERT) Binding Affinity and 5-HT Uptake Inhibitory Potency: (R)-Citalopram vs. (S)-Citalopram (Escitalopram)

In COS-1 cell membranes expressing the human serotonin transporter (hSERT), the S-enantiomer of citalopram (escitalopram) demonstrated approximately 40-fold greater affinity and 5-HT uptake inhibitory potency compared to the R-enantiomer (R-citalopram) [1]. The affinity of escitalopram for hSERT and its 5-HT uptake inhibitory potency was in the nanomolar range, while R-citalopram was significantly less potent [1].

SERT Binding Affinity 5-HT Uptake Inhibition SSRI Pharmacology

Stereoselective Stabilization of the [3H]-Escitalopram/hSERT Complex: (R)-Citalopram vs. (S)-Citalopram

The stereoselectivity between escitalopram and R-citalopram for stabilizing the radioligand/receptor complex was measured. Escitalopram showed a pronounced ability to stabilize the [3H]-escitalopram/hSERT complex via an allosteric effect, and this stabilization was approximately 3:1 compared to R-citalopram [1].

Allosteric Modulation SERT Complex Stabilization Radioligand Binding

In Vivo Functional Antagonism: (R)-Citalopram Counteracts Escitalopram-Induced Suppression of 5-HT Neuronal Firing

Acute administration of R-citalopram (250 µg/kg i.v.) in the rat dorsal raphe nucleus counteracted the suppressant effect of escitalopram (100 µg/kg i.v.) on serotonin (5-HT) neuronal firing activity [1]. In a separate study, R-citalopram (8 mg/kg i.p.) also attenuated the escitalopram-induced (0.28 µM) increase of extracellular 5-HT levels in the ventral hippocampus [1].

In Vivo Electrophysiology 5-HT Neuronal Activity Functional Antagonism

Pharmacokinetic Steady-State Enantiomer Disposition: (R)-Citalopram Exhibits Slower Elimination than (S)-Citalopram

In healthy human subjects receiving multiple doses of racemic citalopram (40 mg/day for 21 days), the enantiomers exhibited distinct pharmacokinetic profiles. The (+)-(S)-enantiomer was eliminated faster than the (−)-(R)-enantiomer. The serum half-life (t½) for (−)-(R)-citalopram was 47 ± 11 hours, compared to 35 ± 4 hours for (+)-(S)-citalopram. Correspondingly, the area under the curve at steady state (AUCss) was higher for the R-enantiomer (4,193 ± 1,118 h·nmol/l) than for the S-enantiomer (2,562 ± 1,190 h·nmol/l) [1].

Pharmacokinetics Enantiomer Disposition Metabolic Clearance

Allosteric Modulation Specificity: (R)-Citalopram Attenuates Binding of Escitalopram and Paroxetine, but Not Fluoxetine

In-vitro binding studies demonstrate that R-citalopram (the active moiety in Chlorocitalopram) exhibits specific allosteric modulation of the serotonin transporter. R-citalopram was shown to attenuate the association rates of escitalopram and paroxetine to the human 5-HT transporter. In contrast, R-citalopram had no effect on the association rates of fluoxetine, venlafaxine, or sertraline [1]. This selective attenuation suggests a unique interaction profile dependent on the primary ligand.

Allosteric Modulation SSRI Interaction hSERT Binding Kinetics

Primary Research and Industrial Applications of Chlorocitalopram Hydrobromide (CAS 64169-58-0) Driven by Comparator Evidence


As a Certified Reference Standard in Chiral Purity Analysis and Pharmacokinetic Studies of Citalopram and Escitalopram

Given its defined role as an internal standard for citalopram , Chlorocitalopram Hydrobromide is essential for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) to accurately quantify the (R)-enantiomer in drug substances and biological matrices. This is critical for quality control (QC) of escitalopram active pharmaceutical ingredient (API) to ensure low levels of the R-isomer impurity, and for pharmacokinetic studies like the one by Sidhu et al. [1] which established the distinct elimination profile of the R-enantiomer.

In Neuropharmacological Research Investigating Allosteric Modulation of the Serotonin Transporter (SERT)

The unique functional antagonism of R-citalopram on escitalopram's activity at the SERT, as demonstrated by El Mansari et al. [2] and Chen et al. [3], makes Chlorocitalopram a vital tool compound. Researchers investigating the molecular mechanisms of allosteric modulation, the role of the SERT allosteric site, or the basis for the clinical differences between citalopram and escitalopram require pure R-citalopram to dissect these complex interactions without interference from the potent SSRI activity of the S-enantiomer.

As a Key Reagent in Pharmacological Studies of the SSRI Drug Class and Drug-Drug Interactions

The selective nature of R-citalopram's allosteric effect—counteracting escitalopram and paroxetine but not fluoxetine, venlafaxine, or sertraline [2]—positions it as a valuable probe for studying interactions within the SSRI class. This specificity allows researchers to explore the structural and kinetic determinants of allosteric binding at SERT and to model potential drug-drug interactions, thereby providing a scientific basis for differentiating between SSRIs beyond their primary mechanism of action.

As a Negative Control or Inactive Enantiomer in Structure-Activity Relationship (SAR) Studies

Since the primary SSRI activity of citalopram resides almost exclusively in the (S)-enantiomer (escitalopram) [3], pure Chlorocitalopram (as a source of the R-enantiomer) serves as an ideal negative control in functional assays. Its weak inhibition of 5-HT reuptake [3] allows it to be used in experiments designed to confirm that observed biological effects are specifically due to SERT inhibition by the active enantiomer, thereby strengthening the conclusions of SAR and target engagement studies.

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